5-Bromothieno[2,3-d]pyrimidine 5-Bromothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1379322-62-9
VCID: VC3315649
InChI: InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H
SMILES: C1=C2C(=CSC2=NC=N1)Br
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.07 g/mol

5-Bromothieno[2,3-d]pyrimidine

CAS No.: 1379322-62-9

Cat. No.: VC3315649

Molecular Formula: C6H3BrN2S

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromothieno[2,3-d]pyrimidine - 1379322-62-9

Specification

CAS No. 1379322-62-9
Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
IUPAC Name 5-bromothieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H
Standard InChI Key YWKOMSVMLIYEKS-UHFFFAOYSA-N
SMILES C1=C2C(=CSC2=NC=N1)Br
Canonical SMILES C1=C2C(=CSC2=NC=N1)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromothieno[2,3-d]pyrimidine features a bicyclic structure where a thiophene ring is fused with a pyrimidine moiety. The bromine atom at the 5-position enhances its reactivity and biological interactions, making it valuable for synthetic chemistry applications. The compound represents an important scaffold in heterocyclic chemistry, particularly for the development of biologically active molecules .

Physical and Chemical Properties

Based on analysis of similar brominated thieno[2,3-d]pyrimidine derivatives, the following properties can be established:

PropertyValueNotes
Molecular FormulaC₆H₃BrN₂S-
Molecular Weight~215 g/molSimilar to 6-bromothieno[2,3-d]pyrimidine (215.07 g/mol)
AppearanceCrystalline solidTypical for this class of compounds
Boiling Point~403°CEstimated based on similar compounds
SolubilitySoluble in DMSO, DMF, DCMLimited water solubility
StabilityStable under normal conditionsLight sensitive

Reactivity Profile

The reactivity of 5-Bromothieno[2,3-d]pyrimidine is primarily determined by the bromine atom at the 5-position, which serves as a reactive site for various transformations:

  • The bromine atom makes the compound susceptible to nucleophilic substitution reactions

  • It can participate in cross-coupling reactions (e.g., Suzuki, Stille)

  • The compound can undergo various chemical modifications at multiple positions

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Bromothieno[2,3-d]pyrimidine typically involves multiple steps, drawing from established methodologies for creating brominated thieno[2,3-d]pyrimidine derivatives.

Gewald Reaction Approach

A common synthetic route begins with the Gewald reaction to produce 2-aminothiophenes, which serve as key intermediates. This approach involves:

  • Condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source

  • Subsequent cyclization to form the pyrimidine ring

  • Selective bromination at the 5-position

Alternative Synthetic Pathways

Another approach involves:

  • Formation of the thiophene core

  • Construction of the pyrimidine ring

  • Regioselective bromination using appropriate brominating agents

Biological Activity and Applications

Medicinal Chemistry Applications

5-Bromothieno[2,3-d]pyrimidine serves as an important scaffold for developing biologically active compounds with various therapeutic applications:

Anticancer Properties

Derivatives of brominated thieno[2,3-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism typically involves:

  • Inhibition of key enzymes in nucleotide biosynthesis pathways

  • Targeting folate receptors in cancer cells

  • Disruption of cancer cell growth and proliferation

Kinase Inhibition

Research has shown that compounds based on the thieno[2,3-d]pyrimidine scaffold can act as potent kinase inhibitors:

  • FLT3 kinase inhibition: Some derivatives exhibit high inhibitory activity against FLT3, a key target in treating acute myeloid leukemia

  • Various derivatives show inhibition activity ranging from 41.4% to 83.5% against kinase enzymes

Structure-Activity Relationships

Studies have revealed important structure-activity relationships for brominated thieno[2,3-d]pyrimidine derivatives:

  • The position of the bromine atom significantly affects biological activity

  • Compounds with the thieno[2,3-d]pyrimidine core generally show greater biological activity than those with only a thiophene ring

  • Substitutions at position 4 of the thieno[2,3-d]pyrimidine scaffold can enhance specific biological activities

Research Findings and Developments

Recent Studies

Recent investigations have highlighted the versatility of brominated thieno[2,3-d]pyrimidines in pharmaceutical research:

Molecular Modification Studies

Researchers have explored various modifications of the basic scaffold to enhance specific properties:

  • Introduction of substituents at the 4-position, such as amino groups, significantly alters biological activity profiles

  • Formation of sulfonamide derivatives enhances binding to specific targets

  • Coupling with other heterocycles creates compounds with novel activities

Docking Studies

Molecular docking studies have provided insights into how these compounds interact with biological targets:

  • Certain derivatives show strong binding energies to FLT3 kinase pockets (as low as -9.01 kcal/mol)

  • Common amino acid interactions include Leu 616 and Cys 694

  • Hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity

Comparative Analysis with Related Compounds

5-Bromothieno[2,3-d]pyrimidine shares structural similarities with other brominated derivatives but has distinct properties:

CompoundDistinguishing FeaturesKey Applications
5-Bromothieno[2,3-d]pyrimidineBromine at position 5Building block for drug development
6-Bromothieno[2,3-d]pyrimidineBromine at position 6Precursor for kinase inhibitors
5-Bromothieno[2,3-d]pyrimidin-4-amineAdditional amino group at position 4Enhanced binding to biological targets
N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-derivativesComplex substitution patternsTargeted therapeutic agents

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions

The bromine atom at position 5 makes 5-Bromothieno[2,3-d]pyrimidine susceptible to nucleophilic substitution:

  • Amino substitution: Reaction with primary amines creates 5-amino-substituted derivatives

  • Thiol substitution: Reaction with thiols yields 5-thio-substituted compounds

  • Alkoxy substitution: Reaction with alcohols under basic conditions produces 5-alkoxy derivatives

Cross-Coupling Reactions

5-Bromothieno[2,3-d]pyrimidine can participate in various cross-coupling reactions:

Suzuki Coupling

The compound can undergo Suzuki coupling with boronic acids or esters:

  • Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst

  • Formation of carbon-carbon bonds at the position of the bromine atom

  • Introduction of aryl or heteroaryl groups

Other Metal-Catalyzed Couplings

Additional transformations include:

  • Sonogashira coupling with terminal alkynes

  • Stille coupling with organotin compounds

  • Heck reactions with alkenes

Future Research Directions

Emerging Applications

Recent trends suggest several promising applications for 5-Bromothieno[2,3-d]pyrimidine derivatives:

  • Development of targeted cancer therapies with reduced side effects

  • Creation of novel antibacterial agents to address antimicrobial resistance

  • Exploration of anti-inflammatory properties through specific enzyme inhibition

Methodological Advances

Advances in synthetic methodology are expected to enhance the utility of 5-Bromothieno[2,3-d]pyrimidine:

  • Green chemistry approaches for more environmentally friendly synthesis

  • Flow chemistry techniques for scalable production

  • Computational methods for predicting properties and biological activities

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